molecular formula C8H5ClN2 B3358219 6-Chlorophthalazine CAS No. 78032-07-2

6-Chlorophthalazine

Cat. No.: B3358219
CAS No.: 78032-07-2
M. Wt: 164.59 g/mol
InChI Key: AINDGCOQTNWCCB-UHFFFAOYSA-N
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Description

6-Chlorophthalazine is a heterocyclic compound that belongs to the class of phthalazine derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a pyridazine ring. This compound has garnered significant attention due to its diverse range of biological activities and pharmacological properties .

Chemical Reactions Analysis

6-Chlorophthalazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form phthalazine-6-carboxylic acid .

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of this compound-1,4-dihydro .

Substitution: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives. For example, reaction with primary amines yields 6-amino derivatives .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Primary amines, thiols

Major Products Formed:

    Oxidation: Phthalazine-6-carboxylic acid

    Reduction: this compound-1,4-dihydro

    Substitution: 6-Amino derivatives

Mechanism of Action

The mechanism of action of 6-Chlorophthalazine involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage in cancer cells, leading to cell death. The binding of this compound to the active site of PARP-1 has been confirmed through molecular docking studies, which show that it retains essential binding interactions with the enzyme .

Comparison with Similar Compounds

6-Chlorophthalazine can be compared with other phthalazine derivatives, such as:

    Phthalazine: The parent compound, which lacks the chlorine substituent.

    6-Bromophthalazine: Similar to this compound but with a bromine substituent instead of chlorine.

    6-Fluorophthalazine: Similar to this compound but with a fluorine substituent instead of chlorine.

Uniqueness: this compound is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to other halogenated phthalazine derivatives .

Properties

IUPAC Name

6-chlorophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINDGCOQTNWCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506646
Record name 6-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-07-2
Record name 6-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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